2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
Description
This compound features a 1,3-dioxoisoindole core linked via an acetamide bridge to a 5-isopropyl-1,3,4-thiadiazole moiety. The isoindole-1,3-dione group is a phthalimide derivative known for its electron-withdrawing properties and role in enhancing bioavailability. The thiadiazole ring, a heterocyclic scaffold, contributes to diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-8(2)12-17-18-15(23-12)16-11(20)7-19-13(21)9-5-3-4-6-10(9)14(19)22/h3-6,8H,7H2,1-2H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOTWLKSTHEVED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps. One common approach starts with the preparation of the isoindoline derivative, followed by the introduction of the thiadiazole ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s reactivity.
Substitution: This reaction can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups, creating derivatives with potentially enhanced properties.
Scientific Research Applications
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its potential bioactivity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic properties that could be explored for treating various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could modulate various biological processes.
Comparison with Similar Compounds
Key Structural Features :
- Acetamide Linker : Facilitates hydrogen bonding and interactions with biological targets .
- 5-Isopropyl-1,3,4-thiadiazole : Enhances lipophilicity, influencing membrane permeability and target binding .
Comparison with Structural Analogs
Analog 1: N-(1,3-Dioxoisoindol-2-yl)-2-(5-Methyl-2-Isopropylphenoxy)acetamide ()
Structure: Replaces the thiadiazole with a phenoxy group substituted with 5-methyl and 2-isopropyl. Key Differences:
- Bioactivity: Phenoxy derivatives are associated with anticonvulsant activity (e.g., MES method in ), whereas thiadiazoles are linked to anticancer effects .
Analog 2: 2-(1,3-Dioxo-isoindol-2-yl)-N-(5-Ethyl-4-Phenyl-1,3-thiazol-2-yl)acetamide ()
Structure : Substitutes the thiadiazole with a 1,3-thiazole bearing 5-ethyl and 4-phenyl groups.
Key Differences :
- Anticancer Potential: Thiadiazoles (e.g., compound 4y in ) show lower IC50 values (0.034–0.084 mmol/L) against cancer cells compared to thiazoles, which are less studied in this context .
Analog 3: N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-Tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide ()
Structure : Contains a bis-thiadiazole system with a thioether linkage.
Key Differences :
Anticancer Activity
- Thiadiazole Derivatives : Compound 4y () inhibits aromatase (IC50 = 0.062 mmol/L), suggesting the target compound’s thiadiazole moiety may similarly target hormone-dependent cancers.
- Isoindole-1,3-dione: Analogs in act as NO donors, which can induce apoptosis in cancer cells. The target compound’s phthalimide core may synergize with thiadiazole to enhance cytotoxicity .
Anticonvulsant and Neuroactive Potential
- Phenoxy Analogs: highlights phenoxy-thiadiazole acetamides with 100% effectiveness in MES models, but the target compound’s isopropyl-thiadiazole may reduce neurotoxicity compared to fluorophenyl or bromophenyl substituents .
Data Tables
Table 1: Structural and Activity Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
